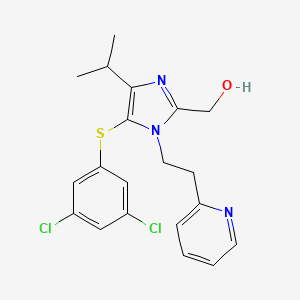![molecular formula C13H17NO5S B8766764 Ethyl 2-[(3-ethoxy-3-oxopropanoyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B8766764.png)
Ethyl 2-[(3-ethoxy-3-oxopropanoyl)amino]-4-methylthiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(3-ethoxy-3-oxopropanoyl)amino]-4-methylthiophene-3-carboxylate is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique thiophene ring structure, which is substituted with ethoxycarbonyl and acetylamino groups, making it a versatile molecule for chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(3-ethoxy-3-oxopropanoyl)amino]-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the acylation of a thiophene derivative with ethoxycarbonyl and acetylamino groups under controlled conditions. The reaction may require catalysts such as Lewis acids and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance production efficiency and consistency.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[(3-ethoxy-3-oxopropanoyl)amino]-4-methylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of functionalized thiophene compounds .
Aplicaciones Científicas De Investigación
Ethyl 2-[(3-ethoxy-3-oxopropanoyl)amino]-4-methylthiophene-3-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2-[(3-ethoxy-3-oxopropanoyl)amino]-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(2-Ethoxycarbonyl-acetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester
- 4-(2-Ethoxycarbonyl-acetyl)-piperidine-1-carboxylic acid tert butyl ester
Uniqueness
Compared to similar compounds, Ethyl 2-[(3-ethoxy-3-oxopropanoyl)amino]-4-methylthiophene-3-carboxylate stands out due to its unique thiophene ring structure and specific functional groups.
Propiedades
Fórmula molecular |
C13H17NO5S |
|---|---|
Peso molecular |
299.34 g/mol |
Nombre IUPAC |
ethyl 2-[(3-ethoxy-3-oxopropanoyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C13H17NO5S/c1-4-18-10(16)6-9(15)14-12-11(8(3)7-20-12)13(17)19-5-2/h7H,4-6H2,1-3H3,(H,14,15) |
Clave InChI |
DFNSSEKQONZPCG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(=O)NC1=C(C(=CS1)C)C(=O)OCC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
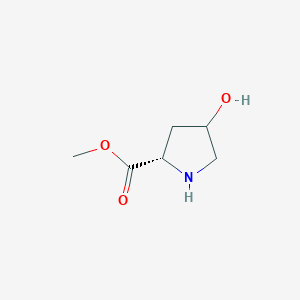
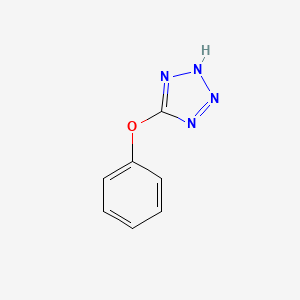
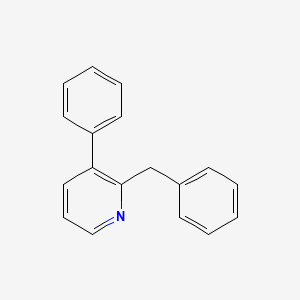

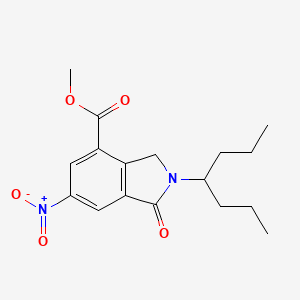

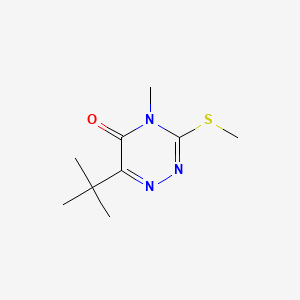
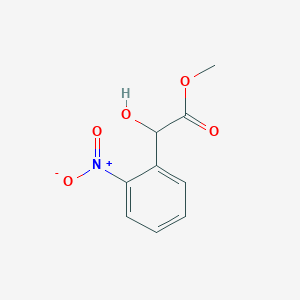

![3-Benzyl-5-hydroxy-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione](/img/structure/B8766770.png)
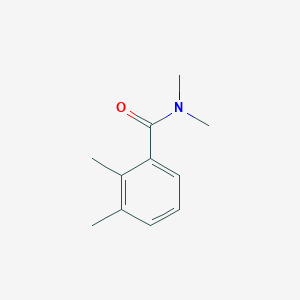

![Acetamide, N-[2-(2-methylphenyl)ethyl]-](/img/structure/B8766780.png)
